2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound belongs to a class of thienopyrimidinone derivatives functionalized with acetamide moieties. Its structure features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3,5-difluorophenyl group and at position 2 with a sulfanyl-linked acetamide chain. The acetamide nitrogen is further substituted with a 2,4,6-trimethylphenyl group, enhancing lipophilicity and steric bulk compared to simpler aryl analogs . The 3,5-difluorophenyl moiety is a common pharmacophore in drug design, contributing to enhanced binding affinity and metabolic stability .
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2S2/c1-12-6-13(2)20(14(3)7-12)27-19(29)11-32-23-26-18-4-5-31-21(18)22(30)28(23)17-9-15(24)8-16(25)10-17/h4-10H,11H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZYCZQKDKURMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Physicochemical and Crystallographic Properties
- Solubility and Crystallinity : The 3,5-difluorophenyl and trimethylphenyl groups in the target compound likely reduce aqueous solubility compared to analogs with polar substituents (e.g., methoxy or hydroxyl groups). Crystallographic studies of related acetamides (e.g., 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide) reveal dihedral angles of ~65° between aromatic rings, influencing packing efficiency and melting points . The target compound’s trimethyl substituents may further distort crystal lattice symmetry, lowering melting points relative to halogenated analogs .
- Hydrogen Bonding: Analogs such as N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibit intermolecular N–H⋯O bonds, stabilizing crystal structures . The target compound’s thienopyrimidinone core may introduce additional hydrogen-bonding sites (e.g., carbonyl groups), enhancing stability.
Bioactivity and Pharmacological Potential
While direct data for the target compound are unavailable, insights can be drawn from structurally related molecules:
- Anticancer Activity: Thienopyrimidinone derivatives are explored as kinase inhibitors. The dichlorophenyl analog (Table 1) showed moderate cytotoxicity in vitro (IC₅₀ ~10 µM) . The 3,5-difluorophenyl group in the target compound may enhance binding to ATP pockets in kinases .
- Ferroptosis Induction: Fluorinated acetamides are implicated in ferroptosis, a form of regulated cell death.
- Enzymatic Stability : The trimethylphenyl group may reduce metabolic degradation compared to methoxy-substituted analogs, as methyl groups are less susceptible to oxidative demethylation .
Computational and Structural Biology Insights
- Docking Studies: AutoDock Vina, a widely used tool for predicting ligand-receptor interactions , could model the target compound’s affinity for kinases (e.g., EGFR or BRAF). The thienopyrimidinone core’s planar structure may facilitate π-π interactions with aromatic residues in binding pockets.
- PDB Utilization: Structural data for homologous proteins (e.g., kinases co-crystallized with thienopyrimidinones) are available in the Protein Data Bank (PDB), enabling structure-based optimization .
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